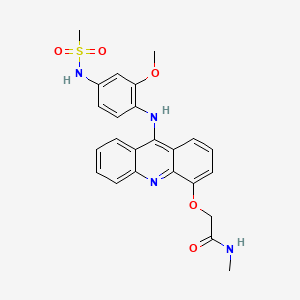
5,6,7,8-Tetrahydropteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydropteridin-4-amine: is a heterocyclic organic compound that belongs to the class of pteridines. It is a derivative of pteridine, characterized by the presence of an amine group at the 4th position and a tetrahydropteridine ring system. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropteridin-4-amine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxypteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydropteridine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydropteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid dihydropterins.
Reduction: The compound can be further reduced to form fully saturated pteridine derivatives.
Substitution: The amine group at the 4th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed
Oxidation: Quinonoid dihydropterins.
Reduction: Fully saturated pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydropteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes, including enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role as a cofactor in enzymatic reactions and its potential use in treating metabolic disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydropteridin-4-amine involves its role as a cofactor in various enzymatic reactions. It acts as a donor or acceptor of chemical groups or electrons, facilitating the catalytic activity of enzymes. The compound interacts with specific molecular targets, including aromatic amino acid hydroxylases, which are involved in the biosynthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5,6,7,8-tetrahydropteridin-4-ol: Another derivative of tetrahydropterin with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific structural features and its role as a cofactor in enzymatic reactions. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
49539-14-2 |
|---|---|
Fórmula molecular |
C6H9N5 |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydropteridin-4-amine |
InChI |
InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11) |
Clave InChI |
BBMKAZOERCFSTG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=NC(=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


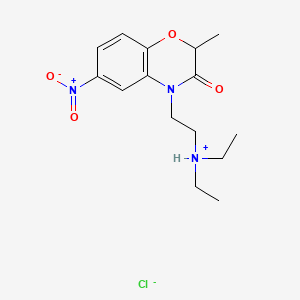
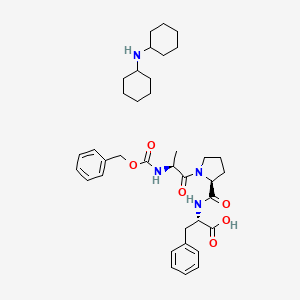

![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)


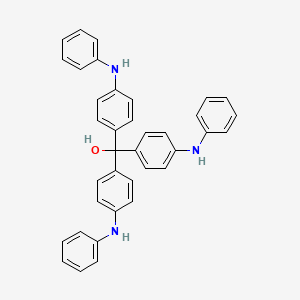
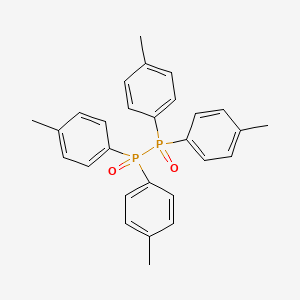

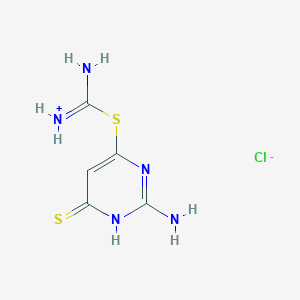
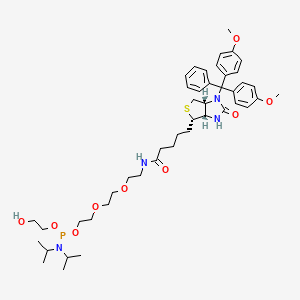
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
